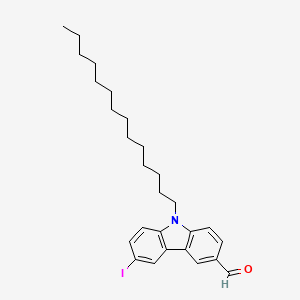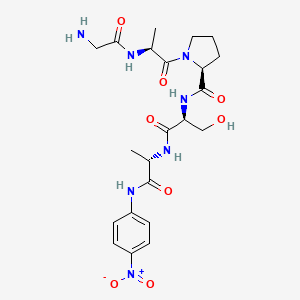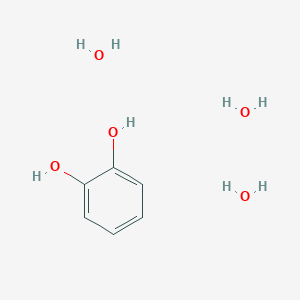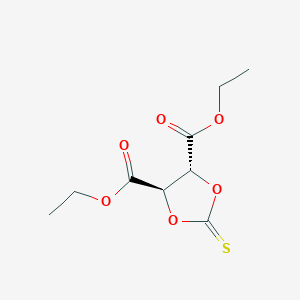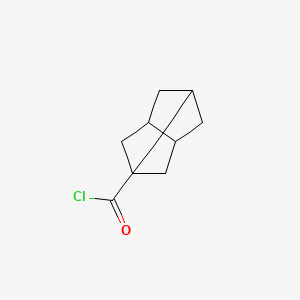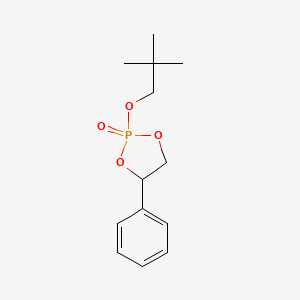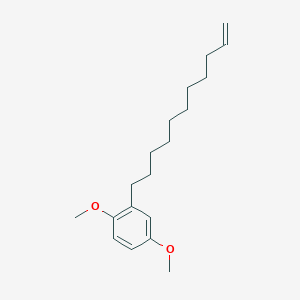silane CAS No. 496938-39-7](/img/structure/B14256413.png)
[(Anthracen-9-yl)methyl](trichloro)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Anthracen-9-yl)methylsilane is an organosilicon compound that features an anthracene moiety attached to a silicon atom through a methylene bridge. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of anthracene with the reactivity of trichlorosilane.
准备方法
Synthetic Routes and Reaction Conditions
(Anthracen-9-yl)methylsilane can be synthesized through a reaction involving anthracene and trichloromethylsilane. The typical synthetic route involves the following steps:
Formation of the Grignard Reagent: Anthracene is first converted into its Grignard reagent by reacting with magnesium in the presence of anhydrous ether.
Reaction with Trichloromethylsilane: The Grignard reagent is then reacted with trichloromethylsilane under anhydrous conditions to yield (Anthracen-9-yl)methylsilane.
Industrial Production Methods
In an industrial setting, the production of (Anthracen-9-yl)methylsilane may involve the direct chlorination of anthracene followed by a reaction with silicon tetrachloride in the presence of a catalyst. This method ensures a higher yield and purity of the final product.
化学反应分析
Types of Reactions
(Anthracen-9-yl)methylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form poly[(Anthracen-9-yl)methyl]silane and alkali metal chlorides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.
Reduction: Sodium or potassium, usually in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: (Anthracen-9-yl)methylsilane.
Alcoholysis: (Anthracen-9-yl)methylsilane.
Reduction: Poly[(Anthracen-9-yl)methyl]silane.
科学研究应用
(Anthracen-9-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of silicone polymers and as a reagent in organic synthesis.
作用机制
The mechanism of action of (Anthracen-9-yl)methylsilane involves the reactivity of the trichlorosilane group, which can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes. The anthracene moiety can participate in photochemical reactions, making the compound useful in applications requiring light-induced processes. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with biological molecules such as DNA .
相似化合物的比较
Similar Compounds
Methyltrichlorosilane: Similar in structure but lacks the anthracene moiety, making it less photoreactive.
Phenyltrichlorosilane: Contains a phenyl group instead of an anthracene moiety, resulting in different reactivity and applications.
Vinyltrichlorosilane: Features a vinyl group, which imparts different chemical properties compared to the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methylsilane is unique due to the presence of the anthracene moiety, which imparts photoreactive properties not found in other trichlorosilane derivatives. This makes it particularly useful in applications involving light-induced reactions and photodynamic therapy.
属性
CAS 编号 |
496938-39-7 |
|---|---|
分子式 |
C15H11Cl3Si |
分子量 |
325.7 g/mol |
IUPAC 名称 |
anthracen-9-ylmethyl(trichloro)silane |
InChI |
InChI=1S/C15H11Cl3Si/c16-19(17,18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |
InChI 键 |
QEQNFXYUEWELJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
